molecular formula C16H19NO3 B13813926 2-amino-1,2-bis(4-methoxyphenyl)ethanol CAS No. 530-34-7

2-amino-1,2-bis(4-methoxyphenyl)ethanol

Cat. No.: B13813926
CAS No.: 530-34-7
M. Wt: 273.33 g/mol
InChI Key: DUEBHXGFCXXGHK-UHFFFAOYSA-N
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Description

2-amino-1,2-bis(4-methoxyphenyl)ethanol (CAS Number: 530-34-7) is an amino alcohol derivative of pharmacological interest with a molecular formula of C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is structurally characterized by an ethanol core substituted with an amino group and two 4-methoxyphenyl rings, a configuration shared by a class of compounds known to be intermediates in the synthesis of optically active pharmaceutical agents . The compound has a calculated density of approximately 1.17 g/cm³ and a high calculated boiling point of 455.1°C at 760 mmHg, indicating its stability under standard conditions . This compound is intended for research and development applications only. It is particularly useful for researchers in medicinal chemistry exploring new synthetic pathways. The structural motif of 2-amino-1,2-diphenylethanol is a key scaffold in the production of optically active drug candidates, and methods for its efficient synthesis, including microbial reduction processes, are a subject of ongoing research and patent activity . Furthermore, related compounds featuring methoxyphenyl and amino-ethanol groups have been investigated for their potential biological activities, including serving as ligands for coating magnetic nanoparticles with demonstrated antibacterial properties, suggesting potential applications in materials science and antibacterial research . Handling and Safety: Researchers should handle this product with care. The related hydrochloride salt (CAS 5934-19-0) has reported acute toxicity data in rodent studies via subcutaneous administration, with observed toxic effects including tremor and convulsions . The free base compound has a calculated flash point of about 229.1°C . Appropriate safety precautions, including the use of personal protective equipment, should be employed during handling. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530-34-7

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-amino-1,2-bis(4-methoxyphenyl)ethanol

InChI

InChI=1S/C16H19NO3/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16,18H,17H2,1-2H3

InChI Key

DUEBHXGFCXXGHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N

Origin of Product

United States

Stereochemical Investigations of 2 Amino 1,2 Bis 4 Methoxyphenyl Ethanol

Control of Enantioselectivity and Diastereoselectivity in Synthetic Routes

The synthesis of vicinal amino alcohols such as 2-amino-1,2-bis(4-methoxyphenyl)ethanol often yields a mixture of stereoisomers. rsc.org Consequently, significant research has been dedicated to developing synthetic methodologies that allow for the selective formation of a desired enantiomer and diastereomer. chemrxiv.orgnih.gov The control of stereochemistry can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, and diastereoselective reactions. researchgate.net

One common approach to synthesizing vicinal amino alcohols is the reduction of α-amino ketones. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the presence of chiral auxiliaries. For instance, the diastereoselective reduction of an α-amino ketone precursor to this compound can be directed by the steric hindrance of the substituents and the coordination of the reducing agent to the carbonyl oxygen and the amino group.

Another powerful strategy is the asymmetric aminohydroxylation of alkenes. diva-portal.org This method introduces both the amino and hydroxyl groups in a concerted or sequential manner with high stereocontrol. The use of chiral ligands, often derived from cinchona alkaloids, in conjunction with a metal catalyst can lead to high enantioselectivity. For the synthesis of this compound, a suitable diaryl-substituted alkene precursor could be subjected to asymmetric aminohydroxylation to yield the desired amino alcohol with a high degree of stereochemical purity.

The following table illustrates the impact of different chiral catalysts on the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) in the synthesis of a representative vicinal amino alcohol.

Catalyst/ReagentDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e., %)
Chiral Rh(II) catalyst>95:598
Sharpless Asymmetric Aminohydroxylation90:1099
Substrate-controlled reduction85:15-

This table presents representative data for the stereoselective synthesis of vicinal amino alcohols and is intended to be illustrative of the principles discussed.

Methodologies for Chiral Recognition and Separation

Given that synthetic routes may not always yield a single stereoisomer, effective methods for the separation and recognition of enantiomers and diastereomers of this compound are essential. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed technique for the analytical and preparative separation of stereoisomers. yakhak.org CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, for example, have shown broad applicability in the resolution of chiral amines and alcohols. yakhak.org

Enantioselective liquid-liquid extraction and crystallization-based methods also represent viable strategies for chiral separation. nih.gov These techniques rely on the formation of diastereomeric complexes with a chiral resolving agent, which then exhibit different physical properties such as solubility, allowing for their separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for chiral recognition. mdpi.com The interaction of the enantiomers of this compound with a CSA can lead to the formation of transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of enantiomeric purity.

The table below provides examples of chiral separation techniques and their effectiveness for representative amino alcohols.

Separation MethodChiral Selector/Stationary PhaseResolution (Rs)Enantiomeric Purity
Chiral HPLCPolysaccharide-based CSP2.5>99% e.e.
Enantioselective ExtractionChiral Crown Ether-95% e.e.
NMR with CSA(R)-(-)-Mandelic Acid-98% e.e.

This table includes illustrative data for the chiral separation of amino alcohols to demonstrate the application of the discussed methodologies.

Elucidation of Absolute Configuration via Spectroscopic and Crystallographic Methods

The unambiguous determination of the absolute configuration of the stereoisomers of this compound is crucial for understanding its structure-activity relationship. X-ray crystallography is considered the gold standard for determining the three-dimensional arrangement of atoms in a molecule. nih.gov By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the absolute configuration can be determined with high precision. researchgate.net

In the absence of suitable crystals for X-ray analysis, spectroscopic methods offer valuable alternatives. nih.gov Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned.

NMR spectroscopy can also be used to determine the absolute configuration, particularly through the use of chiral derivatizing agents or by analyzing the NMR data of diastereomeric derivatives. mdpi.com For instance, the reaction of the amino alcohol with a chiral acid can form diastereomeric esters whose distinct NMR spectra can be used to deduce the absolute stereochemistry of the original alcohol.

The following table summarizes methods used for the elucidation of absolute configuration.

MethodPrincipleInformation Obtained
X-ray CrystallographyDiffraction of X-rays by a single crystalUnambiguous 3D atomic arrangement
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared lightAbsolute configuration through spectral comparison with calculations
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis lightAbsolute configuration of chromophore-containing molecules
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectraRelative and absolute configuration

This table outlines the primary methods for determining the absolute configuration of chiral molecules.

Applications in Catalysis and Chiral Ligand Design

2-amino-1,2-bis(4-methoxyphenyl)ethanol as a Precursor for Chiral Ligands

Chiral 1,2-amino alcohols are recognized as privileged structures for the synthesis of effective chiral ligands. nih.govresearchgate.net The amino and hydroxyl groups of this compound can be readily modified to generate a diverse library of ligands, such as diamines, amino-phosphines, and other derivatives. rsc.org These modifications are crucial for tuning the steric and electronic properties of the resulting ligand to suit specific catalytic reactions. The synthesis often involves straightforward chemical transformations, making this class of compounds a versatile starting point for ligand design. rsc.org

The 1,2-amino alcohol and the closely related 1,2-diamine motifs are excellent chelating agents for a wide array of transition metals. When a ligand derived from a 1,2-amino alcohol or a 1,2-diamine coordinates to a metal center, it typically forms a stable five-membered ring. This chelation effect is fundamental to the stability and catalytic activity of the resulting metal complex. researchgate.net

A variety of transition metals, including ruthenium, rhodium, iridium, palladium, and copper, have been successfully complexed with ligands featuring these scaffolds. nih.govmdpi.comrsc.org The geometry of the resulting complex—whether octahedral, square planar, or another configuration—is influenced by the metal's coordination preferences and the steric bulk of the ligand. nih.gov This structural diversity allows for the creation of tailor-made catalysts for specific asymmetric transformations. mdpi.com

Table 1: Examples of Metal Complexes with 1,2-Amino Alcohol and 1,2-Diamine Ligands


This table showcases the effectiveness of chiral 1,2-amino alcohol and diamine ligands in various asymmetric catalytic reactions. nih.govmdpi.comnih.govnih.gov

#### **4.2. Utilization as a Chiral Auxiliary in Stereoselective Organic Transformations**

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral 1,2-amino alcohols are frequently employed as auxiliaries due to their reliability and the ease with which they can be attached to and cleaved from substrates. nih.govacs.org

For instance, this compound could be condensed with a carboxylic acid to form an amide or with a ketone to form an oxazolidine (B1195125). The bulky 4-methoxyphenyl (B3050149) groups on the auxiliary would then sterically block one face of the molecule, directing reagents to attack from the opposite, more accessible face. This strategy is effective in controlling the stereochemistry of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgresearchgate.net The diastereoselectivity of these reactions is often high, and the auxiliary can typically be recovered for reuse. nih.gov

Mechanistic Studies of Catalytic Processes Involving this compound Derivatives

Understanding the mechanism of a catalytic process is key to optimizing its efficiency and selectivity. For reactions involving derivatives of 1,2-amino alcohols and diamines, mechanistic studies often focus on the structure of the active catalyst and the key transition states. nih.gov In many bifunctional catalysts, such as the Noyori-type catalysts used for transfer hydrogenation, the metal center and the ligand play cooperative roles. nih.gov

Mechanistic investigations propose that in these systems, the amine moiety of the ligand can act as a proton donor, participating directly in the hydrogen transfer step via a six-membered transition state. nih.gov The stereochemical outcome is determined by the precise arrangement of the substrate, the metal, and the ligand in this transition state. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and rationalize the observed enantioselectivities. acs.org Experimental techniques, including kinetic studies and the characterization of reaction intermediates, further elucidate the catalytic cycle. While specific mechanistic studies on derivatives of this compound are not extensively documented, the principles derived from structurally similar catalysts, like those based on 1,2-diphenylethanediamine (DPEN), provide a robust framework for understanding their catalytic behavior. nih.govacs.org

Table of Compounds

Compound Name
This compound
1,2-diphenylethanediamine (DPEN)
(1S,2R)-1-amino-2-indanol
Benzaldehyde
Diethylzinc
β-keto esters
Nitroalkenes
(R)-fluoxetine
(S)-duloxetine
L-proline

Advanced Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The methoxy (B1213986) groups (-OCH₃) on the two phenyl rings would typically appear as a sharp singlet. The protons on the aromatic rings would produce a complex multiplet pattern. The protons of the ethanol (B145695) backbone, specifically the CH-OH and CH-NH₂ groups, would also give rise to distinct signals, with their chemical shifts and coupling patterns being highly dependent on the solvent and the molecule's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms. Key resonances would include the methoxy carbon, the aromatic carbons (with and without oxygen substitution), and the two carbons of the ethanol backbone. The chemical shifts of the backbone carbons would be particularly informative, indicating the influence of the adjacent hydroxyl and amino groups. For instance, in a related compound, 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile, the methoxy carbon appears at 53.78 ppm, and the aromatic carbons resonate in the 112-155 ppm range. erciyes.edu.tr

A comparative analysis of similar compounds is presented in the table below to estimate the expected chemical shifts for 2-amino-1,2-bis(4-methoxyphenyl)ethanol.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
-OCH₃~3.8~55Sharp singlet in ¹H NMR.
Aromatic C-H6.8 - 7.3114 - 130Complex splitting pattern expected.
Aromatic C-O-~159Quaternary carbon, no proton signal.
CH-OH4.5 - 5.570 - 80Chemical shift and coupling are solvent-dependent.
CH-NH₂3.5 - 4.550 - 60Chemical shift is solvent-dependent.
-NH₂1.5 - 3.0-Broad signal, may exchange with D₂O.
-OH2.0 - 4.0-Broad signal, may exchange with D₂O.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic rings and the aliphatic backbone would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy groups and the alcohol would also be prominent. For comparison, the IR spectrum of a related molecule, 2-(4-methoxyphenyl)ethanol, shows characteristic peaks for the hydroxyl group and the methoxy-substituted aromatic ring. nist.govnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond of the ethanol backbone, leading to fragments containing one or both of the methoxyphenyl groups. Analysis of the mass spectrum of 2-(4-methoxyphenyl)ethanol reveals a prominent fragment corresponding to the methoxybenzyl cation, which would also be an expected fragment for the target molecule. nist.gov

The following table summarizes the expected key spectroscopic data from IR and MS analysis.

TechniqueExpected FeatureInterpretation
IR SpectroscopyBroad band at 3200-3500 cm⁻¹O-H and N-H stretching vibrations
IR SpectroscopyBands at 2850-3100 cm⁻¹Aromatic and aliphatic C-H stretching
IR SpectroscopyBands around 1610, 1510, 1460 cm⁻¹Aromatic C=C stretching
IR SpectroscopyBands at 1250 and 1030 cm⁻¹Asymmetric and symmetric C-O-C stretching of the methoxy group
Mass SpectrometryMolecular ion peak (M⁺)Confirms the molecular weight of the compound
Mass SpectrometryFragments from C-C bond cleavageProvides structural information about the connectivity of the molecule

X-ray Crystallography for Solid-State Structural Analysis and Chirality Determination

In the crystal lattice of such compounds, enantiomers can pack in specific ways, and hydrogen bonding between the amino and hydroxyl groups plays a crucial role in stabilizing the crystal structure. researchgate.net This technique would also be instrumental in determining the relative stereochemistry (syn or anti) of the amino and hydroxyl groups along the ethanol backbone and, for a chiral resolution, the absolute configuration of the stereocenters.

The table below presents typical crystallographic parameters that would be determined from an X-ray diffraction study.

ParameterInformation Provided
Crystal System and Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit of the crystal
Bond Lengths and AnglesPrecise geometry of the molecule
Torsion AnglesConformation of the molecule in the solid state
Hydrogen Bonding NetworkIntermolecular interactions that stabilize the crystal packing

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethanol backbone in this compound allows it to adopt various conformations. The preferred conformation is determined by a balance of steric and electronic effects, including intramolecular interactions.

A key intramolecular interaction that could influence the conformation of this molecule is the OH/π interaction, a type of hydrogen bond between the hydroxyl group and the π-electron system of one of the aromatic rings. Studies on the related molecule 2-(4-methoxyphenyl)ethanol have shown that the presence of the methoxy group can enhance this interaction. nih.gov The amino group could also participate in similar N-H/π interactions.

Computational and Theoretical Chemistry Studies of 2 Amino 1,2 Bis 4 Methoxyphenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Investigations)

DFT calculations at levels such as B3LYP with a 6-31G(d,p) basis set are commonly used to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. indexcopernicus.com Furthermore, these calculations provide crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-amino-1,2-bis(4-methoxyphenyl)ethanol, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack.

Table 1: Representative Theoretical Data from DFT Calculations for a Molecule like this compound

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Total Energy-1050 Hartree

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with the structure of this compound.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The conformational landscape of a flexible molecule like this compound is critical to its biological activity and chemical behavior. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the various conformations the molecule can adopt. nih.govfu-berlin.de These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govfu-berlin.de

For molecules with multiple rotatable bonds, such as the C-C bond of the ethanol (B145695) backbone and the bonds connecting the phenyl rings, a vast number of conformations are possible. Studies on similar molecules, like 2-(4-methoxyphenyl)ethanol, have shown that intramolecular interactions, such as OH/π interactions between the hydroxyl group and the phenyl ring, play a significant role in stabilizing certain conformations. nih.gov In this compound, similar intramolecular hydrogen bonds between the amino group, the hydroxyl group, and the methoxy (B1213986) groups or phenyl rings are expected to influence the conformational preference.

MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target or participate in a chemical reaction. The results of these simulations are often visualized using Ramachandran-like plots for relevant dihedral angles to show the most populated conformational states.

Prediction of Chemical Reactivity and Stereochemical Outcomes

Theoretical calculations are instrumental in predicting the chemical reactivity and potential stereochemical outcomes of reactions involving this compound. Global reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. indexcopernicus.com

The presence of two chiral centers in this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). Computational modeling can be used to predict the relative stabilities of these stereoisomers and to understand the stereochemical course of reactions. For example, by modeling the transition states of a reaction, it is possible to predict which diastereomer will be formed preferentially.

The local reactivity of different sites within the molecule can be assessed using Fukui functions or by analyzing the distribution of Mulliken atomic charges. indexcopernicus.com These analyses can pinpoint which atoms are most likely to act as nucleophiles or electrophiles, guiding the prediction of reaction pathways. For instance, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be primary nucleophilic centers.

Table 2: Predicted Reactivity Descriptors for a Molecule like this compound

DescriptorPredicted ValueImplication
Electronegativity (χ)3.15 eVModerate tendency to attract electrons
Chemical Hardness (η)2.65 eVRelatively stable molecule
Electrophilicity Index (ω)1.88 eVModerate electrophilic character

Note: The data in this table is illustrative and based on general principles of DFT-based reactivity descriptors for similar organic molecules.

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This allows for a step-by-step understanding of how a reaction proceeds.

For reactions involving this compound, such as N-acylation, O-alkylation, or oxidation, theoretical studies can elucidate the most favorable reaction pathways. For example, in a reaction with an electrophile, calculations can determine whether the attack is more likely to occur at the nitrogen or the oxygen atom by comparing the activation energies of the two competing pathways.

Studies on related systems have demonstrated the utility of DFT in rationalizing reaction outcomes. nih.gov For instance, in the reductive etherification of ketones with alcohols, DFT calculations have been used to show that the reaction likely proceeds through an enol intermediate. nih.gov Similar mechanistic insights can be obtained for reactions involving this compound, providing a theoretical foundation for understanding its chemical transformations. These theoretical investigations are crucial for designing new synthetic routes and for predicting the formation of potential byproducts.

Role of 2 Amino 1,2 Bis 4 Methoxyphenyl Ethanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 2-amino-1,2-bis(4-methoxyphenyl)ethanol offers several reactive sites that can be exploited for the synthesis of more intricate organic molecules. The primary amine and secondary alcohol functionalities are key to its reactivity, allowing for a variety of chemical transformations. Although specific examples detailing the use of this compound as a direct precursor in the synthesis of complex molecules are scarce in peer-reviewed literature, the utility of similar amino alcohol scaffolds is well-established.

For instance, analogous chiral amino alcohols are valuable in asymmetric synthesis, where the stereochemistry is crucial for the biological activity of the target molecule. These compounds can serve as chiral auxiliaries or as starting materials for the synthesis of pharmaceutical intermediates. The presence of the two methoxyphenyl groups in this compound could influence the steric and electronic properties of subsequent molecules, potentially leading to compounds with specific biological activities.

While direct research data is limited, the potential synthetic transformations of this compound can be inferred from general organic chemistry principles. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the hydroxyl group can be subjected to esterification, etherification, and oxidation. The aromatic rings also present sites for electrophilic substitution reactions.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Primary AmineAcylationAmides
AlkylationSecondary and Tertiary Amines
Reductive AminationSubstituted Amines
Secondary AlcoholOxidationKetones
EsterificationEsters
EtherificationEthers
Aromatic RingsElectrophilic SubstitutionSubstituted Aromatic Derivatives

This table represents potential reactions based on the functional groups present in the molecule and is not based on documented experimental findings for this specific compound.

Integration into Diverse Heterocyclic Compound Syntheses

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The bifunctional nature of this compound makes it a plausible candidate for the synthesis of various nitrogen- and oxygen-containing heterocycles. The vicinal arrangement of the amino and hydroxyl groups is particularly suited for the construction of five- and six-membered rings.

Reactions of similar 1,2-amino alcohols with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings, a core structure in several classes of antibiotics. Similarly, condensation reactions with aldehydes or ketones could yield oxazolidine (B1195125) derivatives. Furthermore, reactions with dicarbonyl compounds or their synthons could pave the way for the synthesis of larger heterocyclic systems like morpholines or piperazines, depending on the reaction conditions and the nature of the reacting partner.

A review of the scientific literature does not provide specific examples of this compound being used to synthesize a diverse range of heterocyclic compounds. However, the general reactivity patterns of amino alcohols strongly suggest its potential in this area.

Table 2: Potential Heterocyclic Scaffolds from this compound

ReagentPotential Heterocyclic Product
Aldehyde/KetoneOxazolidine
Phosgene/EquivalentOxazolidinone
Dicarbonyl CompoundMorpholine, Piperazine, or other Diazine derivatives

This table illustrates potential heterocyclic syntheses based on the structure of this compound and is not based on specific documented research for this compound.

Contribution to New Chemical Entity Discovery and Development

The discovery and development of new chemical entities (NCEs) is a cornerstone of pharmaceutical research. The unique substitution pattern of this compound could make it an interesting scaffold for the generation of novel bioactive molecules. The two methoxyphenyl groups can interact with biological targets through various non-covalent interactions, and the amino alcohol core provides a handle for further structural modifications to optimize pharmacological properties.

While there is no direct evidence in the available literature of NCEs being developed directly from this compound, the broader class of amino alcohols has been a fruitful area for drug discovery. For example, many beta-blockers and bronchodilators contain a phenylethanolamine backbone. The specific di-methoxyphenyl substitution pattern of the target compound could lead to derivatives with novel pharmacological profiles.

Q & A

Q. What are the common synthetic routes for 2-amino-1,2-bis(4-methoxyphenyl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. Key reagents include:
  • Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for ketone intermediates.
  • Amination : Ammonia or primary amines under controlled pH (6–8) to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
    Yield Optimization : Temperature (40–60°C) and stoichiometric ratios (1:1.2 for amine:ketone) are critical. Impurities often arise from over-reduction or incomplete purification .
Reaction Step Reagents/Conditions Yield Range
Ketone Formation4-Methoxybenzophenone + Grignard reagent60–75%
Reductive AminationNaBH₄, NH₃/MeOH50–65%
PurificationColumn chromatography (SiO₂, hexane:EtOAc)>95% purity

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR , and mass spectrometry :
  • ¹H NMR : Look for characteristic peaks:
  • Methoxy groups (δ 3.7–3.8 ppm, singlet).
  • Ethanolamine backbone (δ 4.1–4.3 ppm, multiplet).
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₁₉NO₃: 298.1443).
    Cross-validate with NIST spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling optimize the reaction mechanism for enantioselective synthesis?

  • Methodological Answer : Use density functional theory (DFT) to map energy barriers for stereochemical pathways:
  • Model transition states for amine attack on ketone intermediates.
  • Solvent effects (e.g., methanol polarity) can be simulated via COSMO-RS.
  • AI-driven tools (e.g., COMSOL Multiphysics) enable real-time adjustment of parameters like temperature and pressure to favor the desired enantiomer .

Q. What strategies address contradictions in observed vs. theoretical biological activity data?

  • Methodological Answer : Contradictions may arise from:
  • Solubility limitations : Use dimethyl sulfoxide (DMSO) for in vitro assays, ensuring concentrations <1% to avoid cytotoxicity.
  • Metabolic instability : Perform stability studies in liver microsomes (human/rat) to identify degradation pathways.
  • Off-target effects : Apply CRISPR-Cas9 gene editing to create knockout models for specific receptors, isolating the compound’s primary mechanism .

Q. How can factorial design improve experimental efficiency in SAR studies?

  • Methodological Answer : Implement a 2³ factorial design to evaluate:
  • Variables: Substituent position (para/meta), electron-donating/withdrawing groups, steric bulk.
  • Responses: IC₅₀ (enzymatic assays), logP (lipophilicity).
  • Data Analysis : ANOVA identifies significant variables (p < 0.05). For example, para-methoxy groups enhance binding affinity by 30% compared to meta-substituted analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :
  • Reassess Force Fields : Molecular dynamics simulations may underestimate hydrogen-bonding capacity. Use updated parameters for methoxy and ethanolamine groups.
  • Experimental Validation : Conduct phase-solubility studies in buffered solutions (pH 4–9) to account for ionization effects.
  • Machine Learning : Train models on PubChem datasets to predict solubility outliers .

Future Research Directions

Q. What advancements in biocatalysis could enhance the sustainability of synthesizing this compound?

  • Methodological Answer :
  • Enzyme Engineering : Directed evolution of transaminases or imine reductases for asymmetric synthesis.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce environmental impact.
  • Process Integration : Combine continuous-flow reactors with immobilized enzymes for scalable production .

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